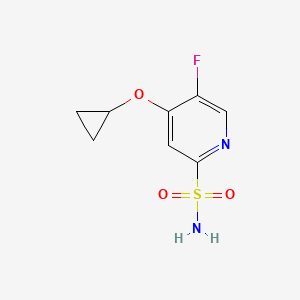
4-Cyclopropoxy-5-fluoropyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-fluoropyridine-2-sulfonamide is a chemical compound with the molecular formula C8H9FN2O3S and a molecular weight of 232.23 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a fluorine atom, and a sulfonamide group attached to a pyridine ring
Preparation Methods
One common method involves the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures . The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, while the sulfonamide group is typically added via sulfonation reactions using sulfonyl chlorides under basic conditions .
Chemical Reactions Analysis
4-Cyclopropoxy-5-fluoropyridine-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The fluorine atom and cyclopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
4-Cyclopropoxy-5-fluoropyridine-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-fluoropyridine-2-sulfonamide is primarily related to its sulfonamide group. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to a decrease in folic acid production, ultimately resulting in bacterial cell death . The compound’s fluorine atom and cyclopropoxy group may also contribute to its biological activity by enhancing its binding affinity to target enzymes .
Comparison with Similar Compounds
4-Cyclopropoxy-5-fluoropyridine-2-sulfonamide can be compared to other sulfonamide-containing compounds, such as:
Sulfamethoxazole: A widely used antibiotic with a similar mechanism of action.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
5-Cyclopropoxy-2-fluoropyridine-4-sulfonamide: A structurally similar compound with the same molecular formula but different positioning of functional groups. The unique combination of the cyclopropoxy and fluorine groups in this compound distinguishes it from these other compounds, potentially offering different pharmacological properties and applications.
Properties
Molecular Formula |
C8H9FN2O3S |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-fluoropyridine-2-sulfonamide |
InChI |
InChI=1S/C8H9FN2O3S/c9-6-4-11-8(15(10,12)13)3-7(6)14-5-1-2-5/h3-5H,1-2H2,(H2,10,12,13) |
InChI Key |
WZXATPLNWZFUOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=NC=C2F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


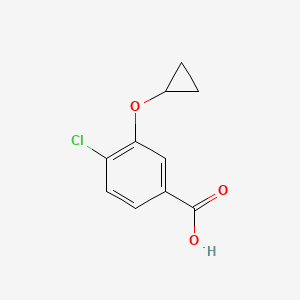
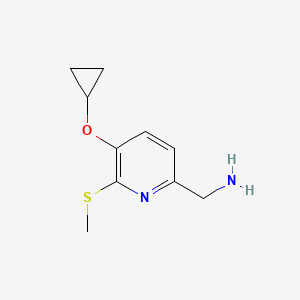
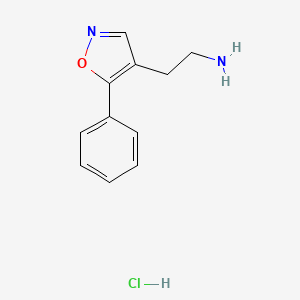
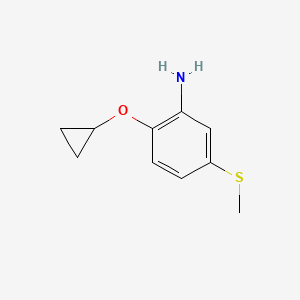

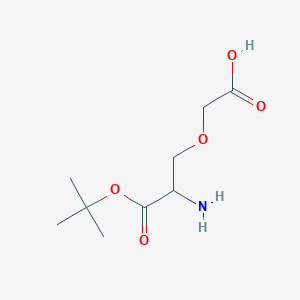
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[(E)-furan-2-ylmethylidene]amino}benzenesulfonamide](/img/structure/B14814044.png)

![methyl (15R,16S,20S)-11-[(2S)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate](/img/structure/B14814052.png)
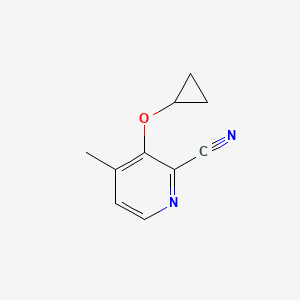
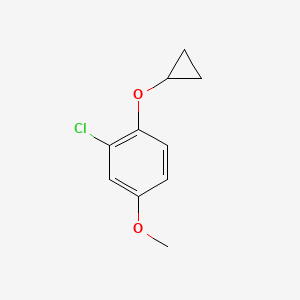
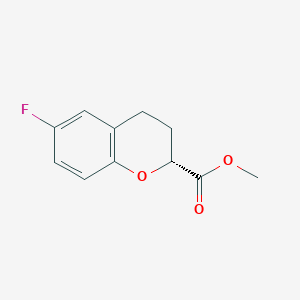

![3-(4-methoxyphenyl)-9-(3-methoxypropyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B14814076.png)
